molecular formula C6H10N4O B13167761 3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one

Cat. No.: B13167761
M. Wt: 154.17 g/mol
InChI Key: UFODPEBHPQSCMA-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one is a heterocyclic organic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2H-1,2,3-triazole with a suitable aminopropanone derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The triazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-1-(2-methyltriazol-4-yl)propan-1-one

InChI

InChI=1S/C6H10N4O/c1-10-8-4-5(9-10)6(11)2-3-7/h4H,2-3,7H2,1H3

InChI Key

UFODPEBHPQSCMA-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C(=O)CCN

Origin of Product

United States

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